molecular formula C18H20 B12725422 2-Cyclohexylbiphenyl CAS No. 10470-01-6

2-Cyclohexylbiphenyl

Cat. No.: B12725422
CAS No.: 10470-01-6
M. Wt: 236.4 g/mol
InChI Key: GRZJZRHVJAXMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexylbiphenyl is an organic compound with the molecular formula C18H20. It consists of a biphenyl core with a cyclohexyl group attached to one of the phenyl rings. This compound is known for its unique structural properties and has been studied for various applications in chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylbiphenyl can be synthesized through the reaction of biphenyl with cyclohexanol in the presence of bleaching earths, followed by hydrogenation. The reaction typically occurs at temperatures ranging from 120°C to 190°C and under pressures of 2 to 25 bar . Another method involves the reaction of 2-biphenylyllithium with carbonyl compounds .

Industrial Production Methods: In industrial settings, this compound is produced by partial hydrogenation of a mixture of terphenyls and cyclohexylbiphenyls using a hydrogenation catalyst. The process involves heating biphenyl and cyclohexanol in a molar ratio of (1 to 5):1 in the presence of bleaching earth at temperatures between 140°C and 220°C .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclohexylbiphenyl has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexylbiphenyl involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins and altering their function. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexylbiphenyl’s unique structure, with a cyclohexyl group attached to the biphenyl core, provides distinct steric and electronic properties. This makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

10470-01-6

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1-cyclohexyl-2-phenylbenzene

InChI

InChI=1S/C18H20/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2

InChI Key

GRZJZRHVJAXMRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.